molecular formula C8H8Cl2FN B6196558 5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride CAS No. 2680539-74-4

5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B6196558
CAS No.: 2680539-74-4
M. Wt: 208.1
InChI Key:
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Description

5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of chlorine and fluorine substituents on the indole ring, which can influence its chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5-bromo-6-fluoro-2,3-dihydro-1H-indole: Similar structure with a bromine substituent instead of chlorine.

    6-chloro-5-fluoroindole: Similar structure but lacks the dihydro component.

Uniqueness

5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride is unique due to its specific combination of chlorine and fluorine substituents, which can influence its reactivity and biological activity compared to other indole derivatives .

Properties

CAS No.

2680539-74-4

Molecular Formula

C8H8Cl2FN

Molecular Weight

208.1

Purity

95

Origin of Product

United States

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